molecular formula C19H22O3 B14633656 4-Butylphenyl 4-methoxy-2-methylbenzoate CAS No. 56177-64-1

4-Butylphenyl 4-methoxy-2-methylbenzoate

Cat. No.: B14633656
CAS No.: 56177-64-1
M. Wt: 298.4 g/mol
InChI Key: DEVKGWZFSHVOBE-UHFFFAOYSA-N
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Description

4-Butylphenyl 4-methoxy-2-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a methoxy and a methylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 4-methoxy-2-methylbenzoate can be achieved through several synthetic routes. One common method involves the esterification reaction between 4-butylphenol and 4-methoxy-2-methylbenzoic acid. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Butylphenyl 4-methoxy-2-methylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of catalysts like aluminum chloride or sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4-butylphenyl 4-methoxy-2-methylbenzoic acid.

    Reduction: Formation of 4-butylphenyl 4-methoxy-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Butylphenyl 4-methoxy-2-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butylphenyl 4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylbenzoate: Shares the methoxy and methylbenzoate groups but lacks the butylphenyl moiety.

    4-Methoxybenzoic acid: Contains the methoxy group but differs in the absence of the butylphenyl and methyl groups.

Uniqueness

4-Butylphenyl 4-methoxy-2-methylbenzoate is unique due to the presence of the butylphenyl group, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and reactivity compared to similar compounds.

Properties

CAS No.

56177-64-1

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

(4-butylphenyl) 4-methoxy-2-methylbenzoate

InChI

InChI=1S/C19H22O3/c1-4-5-6-15-7-9-16(10-8-15)22-19(20)18-12-11-17(21-3)13-14(18)2/h7-13H,4-6H2,1-3H3

InChI Key

DEVKGWZFSHVOBE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC)C

Origin of Product

United States

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